molecular formula C12H14N2O4S B11841478 5-Methylsulfamoylmethyl-1H-indole-3-carboxylicacidmethylester

5-Methylsulfamoylmethyl-1H-indole-3-carboxylicacidmethylester

Cat. No.: B11841478
M. Wt: 282.32 g/mol
InChI Key: GBTMXQBGXWKSGX-UHFFFAOYSA-N
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Description

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Methylsulfamoylmethyl Group: This step involves the sulfonation of the indole core using reagents like methylsulfonyl chloride in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonyl and ester groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Fluoroindole: A fluorinated indole derivative with distinct biological activities.

    Indole-3-carboxaldehyde: Another indole derivative with potential biological applications.

Uniqueness

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylsulfamoylmethyl group and ester functionality differentiate it from other indole derivatives, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

methyl 5-methyl-1-(sulfamoylmethyl)indole-3-carboxylate

InChI

InChI=1S/C12H14N2O4S/c1-8-3-4-11-9(5-8)10(12(15)18-2)6-14(11)7-19(13,16)17/h3-6H,7H2,1-2H3,(H2,13,16,17)

InChI Key

GBTMXQBGXWKSGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C(=O)OC)CS(=O)(=O)N

Origin of Product

United States

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